molecular formula C20H19N5O2 B2647246 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034228-37-8

6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2647246
CAS RN: 2034228-37-8
M. Wt: 361.405
InChI Key: BZAODWIBZBUBHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .

Scientific Research Applications

Discovery of Novel 3-Quinoline Carboxamides as Potent ATM Inhibitors

A series of 3-quinoline carboxamides, including compounds structurally related to 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide, were discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate efficacy in combination with the DNA strand break (DSB) inducing agent irinotecan in disease-relevant models, showcasing their potential as tools for probing ATM inhibition in vivo (Degorce et al., 2016).

Synthesis and Characterization of Pyridine Derivatives

Research into the synthesis and structural characterization of monoamide isomers closely related to the chemical structure of interest reveals the inductive effects contributed by methyl substituted groups at the pyridine ring. These compounds were prepared from reactions involving methoxycarbonylpyridine-2-carboxylic acid, providing insights into their chemical properties and potential applications in various fields (Kadir et al., 2017).

Exploration of Novel Pyrazolo-pyrimidine Derivatives

The synthesis of pyrazolo-pyrimidine derivatives, as structural analogs to systemic fungicides like carboxin, outlines a pathway to potentially new compounds with fungicidal properties. This research illustrates the versatility of the pyrazolo-pyrimidine backbone for creating compounds with varied biological activities, highlighting a broad application in developing new agrochemicals (Huppatz, 1985).

Catalytic Applications in Synthesis

The utilization of 1-(carboxymethyl)pyridinium iodide as a catalyst for the synthesis of pyranopyrazole derivatives exemplifies the chemical's role in facilitating efficient, green, and simple synthetic pathways. This research demonstrates its effectiveness in promoting the one-pot tandem four-component condensation reaction, contributing to the development of environmentally friendly synthesis methods (Moosavi‐Zare et al., 2016).

Anti-inflammatory and Antibacterial Activities of Pyrazole Derivatives

Studies on the biological activities of new chemical entities, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, reveal their potential in medical applications. These compounds exhibit moderate to good antibacterial, anti-inflammatory, and antioxidant activities, underscoring the significance of structural analogs of 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide in pharmaceutical research (Sribalan et al., 2016).

properties

IUPAC Name

6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)17-7-13(5-6-21-17)10-22-20(26)19-8-14-3-4-16(27-2)9-18(14)24-19/h3-9,11-12,24H,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAODWIBZBUBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

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